2-Benzoyl-4-nitrobenzoic acid
Overview
Description
2-Benzoyl-4-nitrobenzoic acid is an organic compound belonging to the carboxylic acid class. It is characterized by the presence of a benzoyl group and a nitro group attached to a benzoic acid core. This compound is a white crystalline solid with a melting point of 84.4°C and a density of 1.29 g/cm³ . Its molecular formula is C₁₄H₉NO₅, and it has a molecular weight of 271.23 g/mol .
Preparation Methods
The synthesis of 2-Benzoyl-4-nitrobenzoic acid typically involves the Friedel-Crafts acylation of benzene with 4-nitrophthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst . The reaction proceeds as follows:
Reactants: 4-nitrophthalic anhydride and benzene.
Catalyst: Anhydrous aluminum chloride.
Conditions: The reaction mixture is stirred under dry nitrogen gas at room temperature for 12 hours.
Workup: The reaction mixture is poured into a mixture of dilute hydrochloric acid and ice, followed by extraction with ether.
Chemical Reactions Analysis
2-Benzoyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common reagents and conditions used in these reactions include:
Reducing Agents: Tin and hydrochloric acid for nitro group reduction.
Nucleophiles: Various nucleophiles for substitution reactions.
Oxidizing Agents: Strong oxidizing agents for oxidation reactions.
Major products formed from these reactions include amino derivatives, substituted benzoyl compounds, and oxidized carboxylic acids .
Scientific Research Applications
2-Benzoyl-4-nitrobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoyl-4-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzoyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Benzoyl-4-nitrobenzoic acid can be compared with other similar compounds such as:
2-Nitrobenzoic acid: Lacks the benzoyl group, making it less reactive in nucleophilic substitution reactions.
4-Nitrobenzoic acid: Similar in structure but lacks the benzoyl group, affecting its chemical reactivity and applications.
2-Benzoylbenzoic acid: Lacks the nitro group, making it less versatile in redox reactions.
The uniqueness of this compound lies in the presence of both the benzoyl and nitro groups, which confer a combination of reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
2-benzoyl-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)12-8-10(15(19)20)6-7-11(12)14(17)18/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDQOKBFBUAJPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357867 | |
Record name | 2-benzoyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-91-0 | |
Record name | 2-benzoyl-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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